Daclatasvir Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Daclatasvir Impurity C is a degradation product or process-related impurity associated with the antiviral drug daclatasvir, which is used to treat hepatitis C virus infections. The chemical name of daclatasvir is methyl ( (1S)-1- ( ( (2S)-2- (5- (4′- (2- ( (2S)-1- ( (2S)-2- ( (methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride . Daclatasvir targets the nonstructural protein NS5A of the hepatitis C virus, inhibiting viral replication .
Preparation Methods
The preparation of daclatasvir impurity C involves synthetic routes and reaction conditions similar to those used in the synthesis of daclatasvir. The process typically includes the use of various reagents and solvents under controlled conditions to ensure the formation of the desired impurity. Industrial production methods for this compound may involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .
Chemical Reactions Analysis
Daclatasvir impurity C undergoes several types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Daclatasvir impurity C has several scientific research applications, including:
Mechanism of Action
The mechanism of action of daclatasvir impurity C is related to its parent compound, daclatasvir. Daclatasvir exerts its antiviral action by binding to the nonstructural protein NS5A of the hepatitis C virus, preventing RNA replication and virion assembly . This binding disrupts the function of the viral replication complex, leading to a rapid decline in viral RNA levels .
Comparison with Similar Compounds
Daclatasvir impurity C can be compared with other similar compounds, such as:
Daclatasvir Impurity A: Another degradation product of daclatasvir, with different chemical properties and stability.
Daclatasvir Impurity B: A process-related impurity with distinct chemical characteristics.
Daclatasvir Impurity D: Another related compound with unique degradation pathways.
The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed, which can influence its stability and reactivity compared to other impurities .
Properties
Molecular Formula |
C29H32N6O3 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-(1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C29H32N6O3/c1-18(2)26(34-29(37)38-3)28(36)35-14-4-5-25(35)27-31-16-24(33-27)22-12-8-20(9-13-22)19-6-10-21(11-7-19)23-15-30-17-32-23/h6-13,15-18,25-26H,4-5,14H2,1-3H3,(H,30,32)(H,31,33)(H,34,37)/t25-,26-/m0/s1 |
InChI Key |
NFGBCKRQBIRTLN-UIOOFZCWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=CN5)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.